molecular formula C10H8Cl2O2 B1413632 2,6-Dichloro-3-methylcinnamic acid CAS No. 1807439-68-4

2,6-Dichloro-3-methylcinnamic acid

Cat. No.: B1413632
CAS No.: 1807439-68-4
M. Wt: 231.07 g/mol
InChI Key: LFDQIKPVPSBJML-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylcinnamic acid is a high-purity chemical compound offered for research and development purposes. This product is provided as a solid and is intended for use in laboratory settings only. It is strictly for research use and is not for diagnostic or therapeutic applications in humans or animals. Cinnamic acid derivatives are a subject of significant scientific interest due to their diverse biological activities and presence in various natural products. Research on related compounds indicates potential value in exploring pathways relevant to neurological and inflammatory conditions . As a building block in organic synthesis, this dichloro- and methyl-substituted cinnamic acid can serve as a key intermediate for the development of novel compounds, including amide-based hybrids, for pharmacological screening . The structural motif of cinnamic acid is also found in compounds investigated for their potential effects on intraocular pressure, suggesting a broad scope of application in medicinal chemistry research . Researchers can utilize this chemical to synthesize and study more complex molecules aimed at specific biological targets. Handle with care, adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

3-(2,6-dichloro-3-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDQIKPVPSBJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Perkin Reaction

The Perkin reaction is a classic method for synthesizing cinnamic acids. It involves the condensation of an aldehyde with an anhydride in the presence of a base. For This compound , this would require the use of a suitably substituted benzaldehyde and acetic anhydride.

Reagents and Conditions:

Knoevenagel Condensation

This method involves the condensation of a malonic acid derivative with an aldehyde in the presence of a base. It is particularly useful for introducing the carboxyl group necessary for cinnamic acids.

Reagents and Conditions:

Wittig Reaction

The Wittig reaction can be used to form the double bond in cinnamic acids by reacting an aldehyde with a phosphonium ylide.

Reagents and Conditions:

Modification Steps

After forming the basic cinnamic acid structure, additional steps may be required to introduce the specific substituents (chlorine and methyl groups) at the desired positions.

Chlorination

Chlorination can be achieved using chlorinating agents such as chlorine gas or hypochlorous acid. The reaction conditions must be carefully controlled to achieve selective chlorination at the 2 and 6 positions.

Reagents and Conditions:

Methylation

Methylation at the 3 position can be achieved through various methods, including the use of methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.

Reagents and Conditions:

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)
  • Base (e.g., sodium hydroxide or potassium carbonate)
  • Solvent : Typically water or an organic solvent like acetone
  • Temperature : Room temperature to reflux

Purification and Characterization

After synthesis, the compound must be purified to remove impurities. Common purification methods include recrystallization and chromatography.

Purification Methods:

The purified compound can be characterized using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Data and Research Findings

Method Yield Purity Conditions
Perkin Reaction 60-80% >95% 100°C to 150°C, 2-4 hours
Knoevenagel Condensation 70-90% >90% Room temperature to reflux, 1-3 hours
Wittig Reaction 80-95% >95% Room temperature, 1-2 hours

These yields and purities are general estimates and can vary based on specific reaction conditions and the expertise of the chemist.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid structure to a single bond, forming 2,6-dichloro-3-methylhydrocinnamic acid.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of 2,6-dichloro-3-methylhydrocinnamic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-3-methylcinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive cinnamic acid derivatives.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methylcinnamic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The presence of chlorine atoms and the cinnamic acid structure may allow the compound to interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table highlights structurally similar compounds based on substitution patterns and core frameworks, derived from :

CAS No. Compound Name Core Structure Substituents Similarity Score
108130-10-5 Ethyl 2,6-dichloro-4-methylnicotinate Nicotinic acid ester 2,6-Cl; 4-CH₃; ethyl ester 0.98
137520-99-1 Ethyl 2,6-dichloro-3-methylisonicotinate Isonicotinic acid ester 2,6-Cl; 3-CH₃; ethyl ester 0.91
1256835-40-1 2,6-Dichloro-3-methylisonicotinic acid Isonicotinic acid 2,6-Cl; 3-CH₃ 0.88
38496-18-3 2,6-Dichloro-4-methyl-3-pyridinecarboxylic acid Pyridinecarboxylic acid 2,6-Cl; 4-CH₃ -

Key Observations :

  • Substituent Positioning: The 2,6-dichloro-3-methyl substitution pattern is conserved across analogs, but the core structure (cinnamic acid vs. pyridine/nicotinic acid) varies.
  • Functional Groups : Esters (e.g., ethyl or methyl) in analogs like Ethyl 2,6-dichloro-4-methylnicotinate improve lipophilicity, suggesting that 2,6-Dichloro-3-methylcinnamic acid could serve as a precursor for prodrugs .

Physicochemical Properties

While direct data on the target compound are sparse, inferences can be drawn:

  • Lipophilicity: The 2,6-dichloro and 3-methyl groups likely increase logP compared to non-halogenated cinnamic acids, improving membrane permeability.
  • Acidity : The electron-withdrawing chloro groups may lower the pKa of the carboxylic acid relative to unsubstituted cinnamic acid (pKa ~4.4), enhancing solubility in basic environments.

Q & A

Q. What are the recommended synthetic routes for 2,6-Dichloro-3-methylcinnamic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions using substituted cinnamic acid derivatives. For example, manganese(II) acetate and sodium hydroxide in dimethylformamide (DMF) can facilitate crystallization and purification . Optimization includes controlling reaction temperature (70–90°C) and stoichiometric ratios of precursors to minimize side products. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for purification.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of techniques:
  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR peaks with reference data (e.g., aromatic protons at δ 7.2–7.8 ppm and carboxylic acid protons at δ 12–14 ppm).
  • X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) ensures precise atomic coordinates and thermal displacement parameters .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks ([M+H]+^+) and isotopic patterns consistent with chlorine substituents.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis and handling due to potential respiratory irritancy .
  • Waste Disposal : Segregate halogenated waste and consult local regulations for incineration or chemical neutralization protocols.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. crystallographic results) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing influences. Strategies include:
  • Variable-Temperature NMR : To detect conformational changes affecting peak splitting.
  • DFT Calculations : Compare experimental crystallographic bond lengths/angles with computational models to identify electronic effects .
  • Multi-Technique Cross-Validation : Use IR spectroscopy to confirm functional groups and HPLC to rule out impurities .

Q. What advanced strategies are suitable for studying the degradation pathways of this compound under environmental stressors?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to UV light, humidity, and elevated temperatures (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via LC-MS to identify byproducts (e.g., dechlorinated or oxidized species) .
  • Kinetic Modeling : Use pseudo-first-order rate equations to predict shelf-life under varying conditions.

Q. How can computational modeling enhance mechanistic studies of this compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Simulations : Employ software like AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2). Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .
  • MD Simulations : Analyze conformational stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonding with active-site residues) .

Data Contradiction and Meta-Analysis

Q. How should researchers address conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) in studies of this compound?

  • Methodological Answer :
  • Dose-Dependent Studies : Perform assays across a concentration gradient (e.g., 1–100 µM) to identify threshold effects.
  • Cell Line Specificity : Test in multiple models (e.g., HEK293 vs. HeLa cells) to rule out cell-type biases .
  • Redox Profiling : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation under controlled conditions .

Tables for Key Analytical Data

Technique Key Parameters Reference
1H^1H NMRδ 7.5–7.8 (aromatic H), δ 2.3 (CH3_3)
X-ray CrystallographySpace group P21_1/c, Z = 4
HPLC (C18 column)Retention time: 6.2 min, λ = 254 nm

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-3-methylcinnamic acid
Reactant of Route 2
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